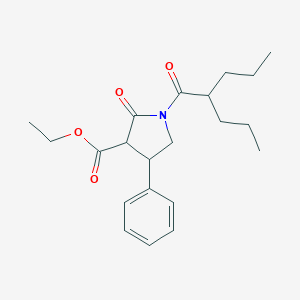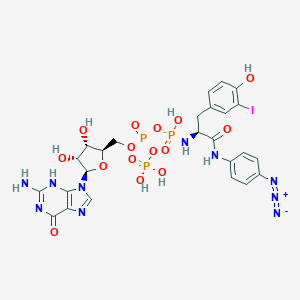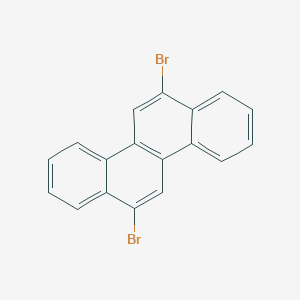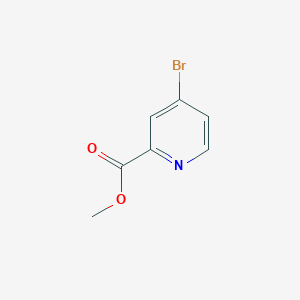
4-溴吡啶甲酸甲酯
描述
Methyl 4-Bromopicolinate is not directly mentioned in the provided papers, but related compounds and synthesis methods can offer insights into its properties and potential synthesis pathways. The papers discuss various brominated picolinates and their derivatives, which are structurally related to Methyl 4-Bromopicolinate.
Synthesis Analysis
The synthesis of brominated picolinates and their derivatives is a topic of interest in several papers. For instance, the synthesis of copper(II) complexes with 6-bromopicolinic acid is described, which involves the preparation and characterization of these complexes using spectroscopic methods and X-ray crystal structure analysis . Another paper details the reductive homocoupling of 6-bromopicoline to yield a bipyridine derivative, which is a high-yielding process using either Ni·bpy catalyzed electrosynthesis or a catalytic modification of the Ullmann synthesis employing Pd(OAc)2 . These methods could potentially be adapted for the synthesis of Methyl 4-Bromopicolinate.
Molecular Structure Analysis
The molecular structure of brominated picolinates is discussed in the context of copper(II) complexes, where the coordination polyhedron is described as intermediate between square-pyramidal and trigonal-bipyramidal . The crystal structure of a related compound, methyl cephalonate bromoacetate, is also analyzed, revealing an orthorhombic space group and dimensions that provide insights into the molecular conformation of brominated compounds .
Chemical Reactions Analysis
The chemical reactions involving brominated picolinates include the formation of copper(II) complexes , the homocoupling of 6-bromopicoline , and the synthesis of various brominated quinolines and quinazolines, which are key intermediates for biologically active compounds . These reactions demonstrate the reactivity of brominated picolinates and their potential in forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated picolinates are inferred from their thermal stability, magnetic properties, and spectroscopic characteristics. The copper(II) complexes with 6-bromopicolinic acid exhibit paramagnetic behavior or antiferromagnetic interactions, which are determined by magnetic susceptibility measurements . The thermal stability of these complexes is assessed by TGA/DTA methods . Spectroscopic methods, including IR, EPR, and X-ray diffraction, are used to characterize the compounds and provide information on their physical and chemical properties .
科学研究应用
不对称合成和药物应用
4-溴吡啶甲酸甲酯已被用于合成生物活性化合物。例如,它作为抗炎生物碱 CJ-14877 及其对映异构体首次不对称合成的起始原料,表现出白细胞介素-1β 抑制活性 (青柳等人,2009)。
药物和农用化学品的基础模块
该化合物一直是药物和农用化学品中的关键基础模块。Verdelet 等人(2011 年)开发了 3-苄氧基-4-溴吡啶甲酸酯等衍生物的高效合成方法,突出了其创造生物相关靶标的潜力 (Verdelet 等人,2011)。
在有机合成中的应用
4-溴吡啶甲酸甲酯在有机合成过程中发挥了重要作用。例如,相关化合物 6-溴吡啶经还原性同偶联反应得到重要的衍生物 (卡索尔等人,2000)。
甲基溴替代品的研究
在农业中,用于病虫害防治的甲基溴替代品的研究包括 4-溴吡啶甲酸甲酯衍生物。由于人们对使用甲基溴的环境问题,这项研究至关重要 (施耐德等人,2003)。
土壤处理中的化学行为
了解甲基溴衍生物(包括与 4-溴吡啶甲酸甲酯相关的衍生物)的化学行为和归趋,对于优化农业中的土壤处理至关重要 (陶和马西埃尔,2002)。
喹啉衍生物的合成
该化合物已用于合成喹啉衍生物,这在药物研究中至关重要 (弗沃达尔奇克等人,2011)。
安全和危害
Methyl 4-Bromopicolinate is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, avoiding inhalation of dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
属性
IUPAC Name |
methyl 4-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFLATQBIPILFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510923 | |
| Record name | Methyl 4-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Bromopicolinate | |
CAS RN |
29681-42-3 | |
| Record name | Methyl 4-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromopicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)
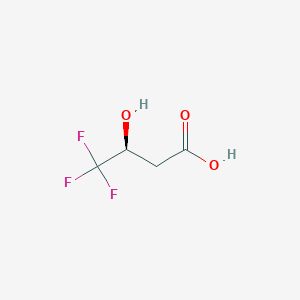
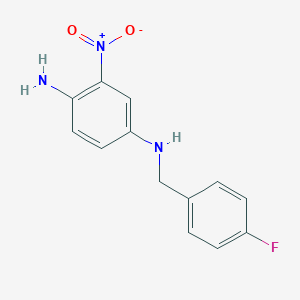
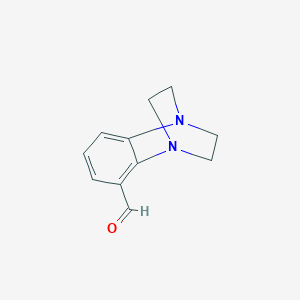
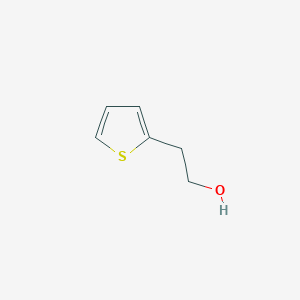
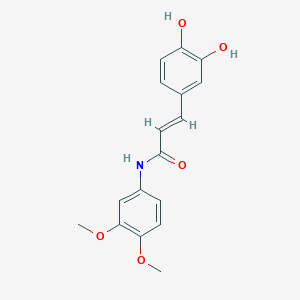
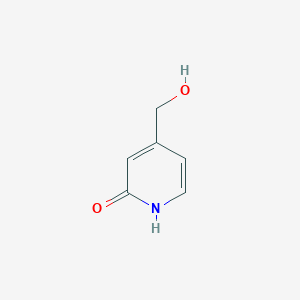
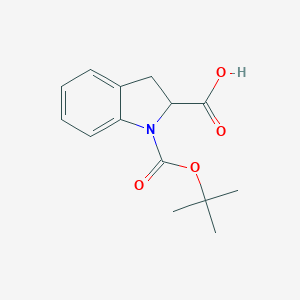
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
